molecular formula C12H8ClF2NO2 B2850565 4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid CAS No. 2248393-91-9

4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid

Cat. No.: B2850565
CAS No.: 2248393-91-9
M. Wt: 271.65
InChI Key: LAGWGFNFUSNROK-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid is a quinoline derivative with a chloro, difluoromethyl, and carboxylic acid functional groups. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives.

  • Halogenation: Chlorination of the quinoline ring to introduce the chloro group.

  • Difluoromethylation: Introduction of the difluoromethyl group using reagents like difluorocarbene.

  • Methylation: Addition of the methyl group at the appropriate position.

  • Carboxylation: Conversion of the quinoline derivative to the carboxylic acid.

Industrial Production Methods:

  • Batch Process: Suitable for small-scale production with precise control over reaction conditions.

  • Continuous Flow Process: Preferred for large-scale production due to its efficiency and consistency.

Types of Reactions:

  • Oxidation: Conversion of the quinoline to quinone derivatives.

  • Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using electrophilic or nucleophilic substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Important in dye and pigment industries.

  • Dihydroquinoline Derivatives: Used in the synthesis of pharmaceuticals.

  • Substituted Quinolines: Utilized in agrochemicals and materials science.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Explored for its therapeutic potential in treating various diseases. Industry: Applied in the development of new materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid

  • 7-Methylquinoline-8-carboxylic acid

  • 4-Chloroquinoline-8-carboxylic acid

Uniqueness: The presence of the difluoromethyl group in 4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.

This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields

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Properties

IUPAC Name

4-chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-5-2-3-6-9(13)7(11(14)15)4-16-10(6)8(5)12(17)18/h2-4,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWGFNFUSNROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=C2C=C1)Cl)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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